(S)-5-Hexadecanolide

Descripción general

Descripción

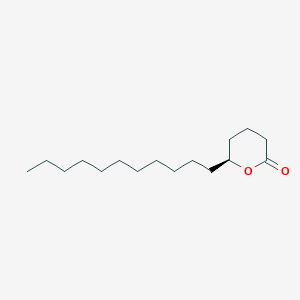

(S)-5-Hexadecanolide, also known as (S)-5-Hexadecanolactone, is a macrocyclic lactone with the molecular formula C16H30O2. This compound is characterized by a 16-membered ring structure, which imparts unique chemical and physical properties. It is commonly found in nature as a component of pheromones and has applications in various fields, including fragrance and flavor industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hexadecanolide typically involves the following steps:

Starting Material: The synthesis often begins with a long-chain fatty acid or its derivative.

Lactonization: The key step involves the formation of the lactone ring, which can be achieved through intramolecular esterification. This is often catalyzed by acidic or basic conditions.

Asymmetric Synthesis: To obtain the (S)-enantiomer, chiral catalysts or auxiliaries are employed.

Industrial Production Methods: Industrial production of this compound may involve:

Bulk Chemical Synthesis: Utilizing large-scale reactors for the esterification and lactonization processes.

Biotechnological Methods: Employing microbial fermentation processes to produce the compound in an enantiomerically pure form.

Análisis De Reacciones Químicas

Types of Reactions: (S)-5-Hexadecanolide undergoes various chemical reactions, including:

Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the lactone ring can yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products:

Oxidation Products: Hexadecanoic acid.

Reduction Products: Hexadecanediol.

Substitution Products: Various substituted lactones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Applications

(S)-5-Hexadecanolide serves as a pheromone in various insect species, playing a crucial role in their communication and mating behaviors. For instance:

- Case Study : In the oriental hornet (Vespa orientalis), this compound functions as an oviposition marking pheromone, influencing reproductive behaviors and colony dynamics .

Chemical Research

The compound is utilized as a chiral building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for specific interactions in synthetic pathways.

- Research Insight : Studies have shown that this compound can be used in the enantioselective synthesis of various compounds, enhancing the efficiency of chemical reactions .

Fragrance and Flavor Industry

Due to its pleasant odor, this compound is widely used in the fragrance industry as a key ingredient in perfumes and cosmetic products.

- Toxicological Review : A comprehensive review indicated that when used as a fragrance ingredient, this compound has low toxicity and does not exhibit significant skin sensitization or genotoxicity, making it safe for consumer products .

Pest Management

The pheromonal properties of this compound make it valuable in pest control strategies. Its application can enhance traps for monitoring insect populations or disrupt mating behaviors.

Drug Delivery Systems

Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs. This could lead to advancements in targeted therapies.

Mecanismo De Acción

The mechanism by which (S)-5-Hexadecanolide exerts its effects involves interaction with specific molecular targets:

Pheromone Activity: It binds to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.

Biochemical Pathways: It may interact with enzymes or receptors involved in metabolic pathways, influencing physiological processes.

Comparación Con Compuestos Similares

5-Decanolide: A smaller lactone with similar chemical properties but different biological activity.

6-Acetoxy-5-Hexadecanolide: A structurally related compound with an acetoxy group, known for its role as a mosquito oviposition attractant.

Uniqueness: (S)-5-Hexadecanolide is unique due to its specific ring size and chiral configuration, which confer distinct chemical and biological properties. Its role as a pheromone and its applications in various industries highlight its versatility and importance.

Actividad Biológica

(S)-5-Hexadecanolide, also known as this compound or MOP (mosquito oviposition pheromone), is a compound that has garnered interest due to its biological activities, particularly in the context of insect behavior and ecology. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is a lactone with the molecular formula . Its structure comprises a 16-carbon chain with a cyclic ester functional group, which is characteristic of many pheromones. The stereochemistry of the compound is crucial for its biological activity, particularly its interaction with insect olfactory receptors.

Insect Behavior Modulation

- Pheromone Function : this compound is primarily recognized for its role as an oviposition pheromone in mosquitoes, particularly in species like Aedes aegypti and Culex quinquefasciatus. It attracts female mosquitoes to suitable breeding sites .

- Binding Affinity : Studies have demonstrated that this compound binds to odorant-binding proteins (OBPs) in mosquitoes, which are critical for pheromone detection. For example, research indicates that it binds with high affinity to AaegOBP1, suggesting a significant role in mediating olfactory signals related to oviposition .

- Behavioral Studies : Field studies have shown that the presence of this compound can significantly influence mosquito landing rates on hosts. For instance, mixtures containing this compound have been tested in various concentrations to assess their effectiveness in attracting or repelling mosquitoes .

Case Studies and Experimental Data

- Field Trials : In a series of field trials, the application of this compound resulted in increased mosquito landings on treated surfaces compared to untreated controls. This supports its role as an attractant for oviposition .

- Dose-Response Relationships : Research has established dose-dependent responses where varying concentrations of this compound yield different levels of attraction or repulsion among mosquito populations. Higher concentrations typically resulted in increased attraction to oviposition sites .

Comparative Analysis

| Compound | Binding Affinity (Kd) | Effectiveness as Attractant | Notes |

|---|---|---|---|

| This compound | 2.64 ± 0.16 µM | High | Significant for oviposition |

| DEET | Not specified | Moderate | Commonly used repellent |

| Picaridin | Not specified | Moderate | Alternative repellent |

The biological activity of this compound involves several mechanisms:

- Olfactory Reception : The compound interacts with specific OBPs in the mosquito's antennae, facilitating the detection of chemical cues that indicate suitable oviposition sites .

- Neurophysiological Responses : Upon binding to OBPs, this compound triggers neurophysiological responses that lead to behavioral changes in mosquitoes, such as increased landing and oviposition behavior .

- Chemical Communication : As a pheromone, it plays a critical role in chemical communication among insects, influencing mating and reproductive behaviors across various species.

Propiedades

IUPAC Name |

(6S)-6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKQSSFLIFELJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276748 | |

| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59812-97-4 | |

| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59812-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Palmitolactone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059812974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-Tetrahydro-6-undecyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-PALMITOLACTONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09TG3P9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.